
3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide
Description
3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted with a heptan-2-ylamino group at position 3. The compound’s branched alkyl chain and sulfone moiety likely confer unique solubility, reactivity, and biological properties compared to simpler derivatives like sulfolane (tetrahydrothiophene 1,1-dioxide).
Properties
Molecular Formula |
C11H23NO2S |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
N-heptan-2-yl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H23NO2S/c1-3-4-5-6-10(2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
QDKVTSKARBVTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene 1,1-dioxide: This can be achieved by oxidizing tetrahydrothiophene using oxidizing agents such as peracetic acid, perbenzoic acid, or m-chloroperbenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide and related sulfone derivatives:
Key Research Findings
Solubility and Industrial Utility
- Sulfolane is extensively used for separating aromatic compounds and heterocycles (e.g., thiophene) from aliphatic mixtures due to its high polarity and thermal stability . However, this remains speculative without direct solubility data.
- Amino-substituted derivatives (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) exhibit modified solubility profiles due to protonatable amino groups, making them suitable for ionic liquid (IL) formulations or drug delivery systems .
Biological Activity
3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H19NOS2
- Molecular Weight : 217.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The tetrahydrothiophene moiety may influence cellular pathways related to inflammation and microbial resistance. Additionally, the amine group can facilitate interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydrothiophene compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Antiproliferative Effects
In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. Specifically, it has been noted for potential activity against human cervical adenocarcinoma (HeLa) cells. The IC50 values observed in preliminary studies suggest a promising therapeutic index for further development.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various tetrahydrothiophene derivatives highlighted the effectiveness of compounds structurally related to this compound. The study utilized disk diffusion methods and broth microdilution techniques to assess the Minimum Inhibitory Concentrations (MICs) against resistant strains of bacteria.
Case Study 2: Cancer Cell Line Studies
In another study focusing on antiproliferative effects, researchers evaluated the impact of several compounds on HeLa and A549 cell lines using MTT assays. The results indicated that compounds similar to this compound inhibited cell proliferation significantly at concentrations correlating with the aforementioned IC50 values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.